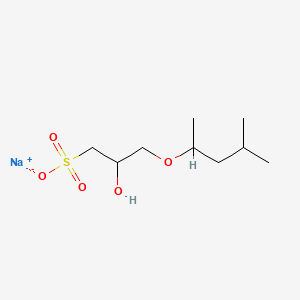
Sodium 3-(1,3-dimethylbutoxy)-2-hydroxypropanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-(1,3-dimethylbutoxy)-2-hydroxypropanesulphonate is a chemical compound with the molecular formula C9H19NaO5S and a molecular weight of 262.30 g/mol . This compound is known for its unique structural properties, which include a sulfonate group, a hydroxy group, and a 1,3-dimethylbutoxy moiety. It is used in various industrial and research applications due to its chemical reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-(1,3-dimethylbutoxy)-2-hydroxypropanesulphonate typically involves the reaction of 1,3-dimethylbutanol with epichlorohydrin, followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions include:
Temperature: Typically conducted at room temperature to 50°C.
Solvent: Commonly uses solvents like dichloromethane or toluene.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes:
Raw Materials: High-purity 1,3-dimethylbutanol and epichlorohydrin.
Reaction Control: Automated systems to monitor temperature, pressure, and pH.
Purification: Techniques such as distillation and crystallization to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions: Sodium 3-(1,3-dimethylbutoxy)-2-hydroxypropanesulphonate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can yield alcohols and other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Sulfonic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Sodium 3-(1,3-dimethylbutoxy)-2-hydroxypropanesulphonate is utilized in several scientific research fields:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in studies involving cell membrane permeability and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.
Industry: Applied in the production of detergents, personal care products, and as an additive in lubricants.
Mechanism of Action
The mechanism by which Sodium 3-(1,3-dimethylbutoxy)-2-hydroxypropanesulphonate exerts its effects involves its interaction with molecular targets such as proteins and cell membranes. The sulfonate group enhances its solubility and reactivity, allowing it to:
Disrupt Cell Membranes: By integrating into lipid bilayers, it can alter membrane fluidity and permeability.
Protein Binding: The hydroxy and sulfonate groups can form hydrogen bonds and ionic interactions with proteins, affecting their structure and function.
Comparison with Similar Compounds
- Sodium bis(1,3-dimethylbutyl) sulfosuccinate
- 6PPD (N-(1,3-dimethylbutyl)-N’-phenyl-p-phenylenediamine)
Comparison:
- Sodium bis(1,3-dimethylbutyl) sulfosuccinate: Similar in having a sulfonate group but differs in its application as a polymerization agent.
- 6PPD: Used primarily as a rubber antiozonant, it shares the 1,3-dimethylbutyl moiety but has different functional groups and applications.
Uniqueness: Sodium 3-(1,3-dimethylbutoxy)-2-hydroxypropanesulphonate is unique due to its combination of a hydroxy group and a sulfonate group, which imparts distinct chemical reactivity and solubility properties, making it versatile for various applications.
Properties
CAS No. |
61048-75-7 |
|---|---|
Molecular Formula |
C9H19NaO5S |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
sodium;2-hydroxy-3-(4-methylpentan-2-yloxy)propane-1-sulfonate |
InChI |
InChI=1S/C9H20O5S.Na/c1-7(2)4-8(3)14-5-9(10)6-15(11,12)13;/h7-10H,4-6H2,1-3H3,(H,11,12,13);/q;+1/p-1 |
InChI Key |
KHQLEULGTHCUGT-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CC(C)OCC(CS(=O)(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















